![molecular formula C20H17IO5 B2951377 Chembl4464849 CAS No. 2369983-43-5](/img/structure/B2951377.png)
Chembl4464849
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4464849, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation.
Wirkmechanismus
Target of Action
Chembl4464849 primarily targets the mouse slc26a3 protein . The slc26a3 protein, also known as the solute carrier family 26 member 3, is a chloride/bicarbonate exchanger protein that plays a crucial role in the absorption of chloride ions in the intestine .
Mode of Action
The compound interacts with the slc26a3 protein, inhibiting its function . This inhibition results in a reduction in protein-mediated chloride/bicarbonate exchange . .
Result of Action
The primary result of Chembl4464849’s action is the inhibition of the slc26a3 protein, leading to a reduction in chloride/bicarbonate exchange This can potentially affect various physiological processes, including the regulation of pH and fluid balance
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Chembl4464849 in lab experiments is its high potency and selectivity for CK2. This allows for precise targeting of the protein kinase and reduces the potential for off-target effects. However, one limitation is its low solubility, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on Chembl4464849. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs, and further research could explore its use in combination with other targeted therapies. Another area of interest is its potential use in neurological disorders. It has been shown to reduce the accumulation of toxic proteins and improve cognitive function, and further research could explore its use in treating other neurodegenerative diseases. Finally, further research could explore the potential of Chembl4464849 as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of Chembl4464849 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-nitropyrimidine with 2-aminobenzimidazole to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 10-15%.
Wissenschaftliche Forschungsanwendungen
Chembl4464849 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, Chembl4464849 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[7-[(3-iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOTQTZBAQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Slc26A3-IN-3 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.